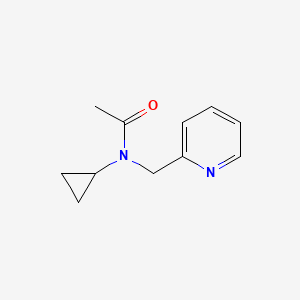![molecular formula C15H13N3O B7501479 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one, also known as MQMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MQMP belongs to the family of quinoxaline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one is not fully understood. However, studies have suggested that 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one may exert its pharmacological effects by modulating various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have reported that 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one can modulate various biochemical and physiological processes in cells and tissues. 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been shown to reduce oxidative stress, inflammation, and cell proliferation, and induce apoptosis in cancer cells. Additionally, 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been reported to improve glucose and lipid metabolism and reduce insulin resistance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one in lab experiments is its relatively simple synthesis method and low cost. Additionally, 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been shown to possess various pharmacological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one. One area of interest is the development of novel 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular targets and signaling pathways modulated by 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, studies on the safety and toxicity of 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one in animal models and humans are needed to evaluate its potential as a therapeutic agent.
Synthesemethoden
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one can be synthesized by reacting 2-acetylpyridine with 3-methylquinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate, in refluxing ethanol. The product can be purified by recrystallization from ethanol to obtain a white crystalline solid with a melting point of 185-187°C.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Studies have reported that 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been reported to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Eigenschaften
IUPAC Name |
1-[(3-methylquinoxalin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-14(10-18-9-5-4-8-15(18)19)17-13-7-3-2-6-12(13)16-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLULVMRVOKAPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)


![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)



![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)


